Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1216550-09-2
Cat. No.: VC5028826
Molecular Formula: C21H21ClN2O3S2
Molecular Weight: 448.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216550-09-2 |
|---|---|
| Molecular Formula | C21H21ClN2O3S2 |
| Molecular Weight | 448.98 |
| IUPAC Name | methyl 6-benzyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C21H20N2O3S2.ClH/c1-26-21(25)18-15-9-10-23(12-14-6-3-2-4-7-14)13-17(15)28-20(18)22-19(24)16-8-5-11-27-16;/h2-8,11H,9-10,12-13H2,1H3,(H,22,24);1H |
| Standard InChI Key | FCMPCZJDQHDKFU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s central scaffold is a tetrahydrothieno[2,3-c]pyridine system, a bicyclic structure merging thiophene and pyridine rings. Key modifications include:
-
A benzyl group at position 6, introducing aromatic hydrophobicity.
-
A thiophene-2-carboxamido substituent at position 2, contributing π-π stacking potential and hydrogen-bonding capacity.
-
A methyl ester at position 3, which may serve as a prodrug moiety or metabolic liability .
The hydrochloride salt form improves aqueous solubility, a common strategy for enhancing bioavailability in drug candidates.
Table 1: Molecular and Structural Data
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, likely employing Gewald chemistry to construct the thiophene ring . A plausible route involves:
-
Knoevenagel Condensation: Reaction of a ketone (e.g., benzyl 4-oxopiperidine-1-carboxylate) with ethyl cyanoacetate and sulfur to form the 2-aminothiophene core .
-
Amidation: Introduction of the thiophene-2-carboxamido group using thiophene-2-carbonyl chloride in the presence of DMAP and triethylamine .
-
Esterification: Methyl ester formation via methanol under acidic conditions.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Reaction Conditions
Mechanistic Considerations
-
Gewald Reaction: Involves cyclization of ketones with cyanoacetate derivatives, facilitated by sulfur and amines, to form 2-aminothiophenes .
-
Nucleophilic Acyl Substitution: The amine group at position 2 attacks the carbonyl carbon of thiophene-2-carbonyl chloride, forming the carboxamide bond .
Physicochemical Properties and Stability
Solubility and Partitioning
Although solubility data for the hydrochloride salt are unavailable, analogous compounds suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water. The logP value (estimated via computational tools) likely ranges between 2.5–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Stability Profile
-
Photostability: Thiophene derivatives are generally photosensitive, necessitating storage in amber containers.
-
Hydrolytic Stability: The methyl ester may undergo hydrolysis in aqueous basic conditions, forming the carboxylic acid derivative .
| Compound | IC50 (μM) vs. HCT-116 | IC50 (μM) vs. HepG-2 | Source |
|---|---|---|---|
| Thieno[2,3-b]pyridine 7b | 12.3 | 9.8 | |
| Thieno[2,3-d]pyrimidinone 34a | 8.9 | 7.2 |
Central Nervous System (CNS) Targets
The benzyl group and moderate logP suggest potential CNS permeability. Thiophene derivatives are explored as AChE inhibitors for Alzheimer’s disease, though this remains speculative for the current compound .
Comparative Analysis with Chlorinated Analog
A structurally related compound, methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS 1189470-46-9), differs by a 5-chloro substitution on the thiophene ring. This modification increases molecular weight to 483.42 g/mol (C21H20Cl2N2O3S2) and may enhance:
-
Electrophilicity: The chlorine atom withdraws electrons, potentially improving binding to nucleophilic targets.
-
Metabolic Stability: Chlorine reduces oxidative metabolism, prolonging half-life.
Research Gaps and Future Directions
-
Biological Screening: Prioritize in vitro assays against bacterial and cancer cell lines.
-
ADME-Tox Profiling: Assess metabolic stability, cytochrome P450 inhibition, and hERG channel binding.
-
Structural Optimization: Explore substitutions at positions 2 (e.g., fluorinated thiophenes) and 6 (e.g., heteroaryl benzyl analogs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume